N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine
Description
Overview and Classification within Aminopyrazole Chemistry
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine belongs to the aminopyrazole family, a subset of pyrazole derivatives characterized by the presence of amino functional groups attached to the pyrazole ring system. Aminopyrazoles are five-membered heterocycles containing two adjacent endocyclic nitrogen atoms and one exocyclic amino group, features that induce specific characteristics regarding synthesis and reactivity. This particular compound represents a 3-aminopyrazole derivative, where the amino group is positioned at the 3-carbon of the pyrazole ring, with additional substitution that extends the molecular framework beyond the basic aminopyrazole structure.
The compound's classification within aminopyrazole chemistry is further defined by its substitution pattern. The presence of a methyl group at the 1-position of the pyrazole ring and the aminoethyl chain attached to the 3-amino group creates a distinct structural motif that differentiates it from simpler aminopyrazole derivatives such as 3-aminopyrazole itself. Aminopyrazoles are advantageous frameworks capable of providing useful ligands for receptors or enzymes, and their structural diversity allows for varied biological and chemical applications. The extended chain structure in this compound provides additional sites for chemical interaction and potential hydrogen bonding, which may enhance its utility in various chemical applications.
The compound's position within the broader aminopyrazole classification system places it among the 3-aminopyrazole derivatives, which are known for their distinctive reactivity patterns compared to other aminopyrazole isomers such as 4-aminopyrazoles or 5-aminopyrazoles. The 3-aminopyrazole scaffold has been extensively studied for its synthetic utility and biological applications, making this extended derivative a compound of particular interest for understanding structure-activity relationships within this chemical class.
Historical Context and Development of Aminopyrazole Research
The historical development of aminopyrazole chemistry traces back to the late 19th century, with the term pyrazole being coined by German chemist Ludwig Knorr in 1883. The early discovery of the antipyretic properties of antipyrine, along with the interesting dyeing properties of many azopyrazole derivatives, contributed significantly to the initial interest in this class of compounds. Aminopyrazoles became of particular importance due to the reported anti-inflammatory and antipyretic properties of many derivatives, and in recent years, these compounds have been extensively utilized as intermediates for the synthesis of fused pyrazoles with potential biological activity.
The extensive literature on pyrazole derivatives represents one of the most unusual facts in heterocyclic chemistry, reflecting both theoretical and practical reasons for scientific interest in this compound class. The chemistry of aminopyrazoles has been reviewed in foundational books published in 1964 and 1967, though the extensive literature published since these early reviews has necessitated continued updates to knowledge in this area. The development of aminopyrazole research has been driven by their significant biological and pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, analgesic, antiviral, antimicrobial, antifungal, antiglycemic, antiamoebic, and antidepressive properties.
Recent developments in aminopyrazole chemistry have focused on various synthetic methods developed in the last decade for the synthesis of differently substituted pyrazoloazines using aminopyrazoles as precursors. The development of new synthetic routes towards pyrazoloazines for biological and medicinal exploration has become an attractive area for researchers worldwide. Modern research has emphasized the use of advanced analytical techniques for structure elucidation, including single crystal X-ray structure analysis, proton-nitrogen heteronuclear multiple bond correlation spectroscopy, and nuclear Overhauser effect intensity difference experiments, as well as other modern two-dimensional nuclear magnetic resonance techniques.
The historical context of this compound development reflects the broader evolution of aminopyrazole chemistry from basic structural studies to sophisticated applications in medicinal chemistry and materials science. The compound represents a continuation of the historical trend toward increasing structural complexity and functional diversity within the aminopyrazole class.
Nomenclature Systems and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name clearly indicates the presence of a pyrazole ring system with specific substitution patterns that define the compound's structure. The "1H-pyrazol" designation specifies the tautomeric form of the pyrazole ring, with the hydrogen atom positioned at the 1-nitrogen atom, while the "3-amine" portion indicates the amino group attached to the 3-carbon of the pyrazole ring.
The nomenclature system for this compound also incorporates the N-(2-aminoethyl) prefix, which describes the aminoethyl chain attached to the nitrogen atom of the 3-amino group. This naming convention follows standard organic chemistry nomenclature rules for naming substituted amines, where the longest chain or most significant structural feature serves as the parent name, with substituents indicated by appropriate prefixes. The "1-methyl" designation specifies the methyl group attached to the 1-nitrogen of the pyrazole ring, completing the systematic description of the compound's structure.
Alternative nomenclature systems may refer to this compound using different conventions, particularly in database systems and chemical registries. The PubChem database assigns this compound the Chemical Abstracts Service registry identifier 84076076, providing a unique numerical identifier for unambiguous compound identification. Various naming systems may also employ different approaches to describing the substitution pattern, particularly regarding the aminoethyl chain attachment and the overall molecular architecture.
Structural identification of this compound requires consideration of its molecular formula C6H12N4, which indicates the presence of six carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. This formula distinguishes it from simpler aminopyrazole derivatives such as 3-aminopyrazole (C3H5N3) and reflects the additional complexity introduced by the methylation and aminoethyl substitution. The structural identification must also account for potential isomeric forms and tautomeric possibilities inherent in the pyrazole ring system.
Basic Chemical Identification Parameters
The fundamental chemical identification parameters for this compound begin with its molecular formula C6H12N4, which provides essential information about its atomic composition and distinguishes it from other aminopyrazole derivatives. The molecular weight calculated from this formula is approximately 140.19 grams per mole, placing it in the range of small organic molecules with moderate molecular complexity. The compound's chemical structure incorporates multiple nitrogen atoms, creating opportunities for hydrogen bonding and coordination chemistry that influence its physical and chemical properties.
The compound's structural parameters include a pyrazole ring system with specific geometric characteristics. Pyrazole rings are known to be planar structures, with carbon-nitrogen bond distances near 1.33 Angstroms, as determined by X-ray crystallography studies of related compounds. The presence of the methyl group at the 1-position and the aminoethyl chain at the 3-amino position introduces additional conformational considerations that affect the overall molecular geometry and potential intermolecular interactions.
Chemical identification parameters must also consider the basicity characteristics of the compound. Pyrazole itself is a weak base with a pKb value of 11.5, corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius. The presence of multiple amino groups in this compound likely modifies these basicity parameters, creating a compound with multiple sites for protonation and potentially enhanced basicity compared to the parent pyrazole structure.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C6H12N4 | |
| PubChem CID | 84076076 | |
| Molecular Weight | ~140.19 g/mol | Calculated |
| Ring System | Pyrazole (5-membered) | |
| Nitrogen Atoms | 4 (endocyclic and exocyclic) |
The spectroscopic identification parameters for this compound would be expected to show characteristic features associated with both the pyrazole ring system and the amino substituents. Nuclear magnetic resonance spectroscopy would reveal signals corresponding to the aromatic protons of the pyrazole ring, the methyl group protons, and the various protons associated with the aminoethyl chain. The multiple nitrogen atoms in the structure would also provide distinctive features in nitrogen nuclear magnetic resonance spectroscopy, enabling detailed structural confirmation.
Position within the Broader Pyrazole Chemistry Field
This compound occupies a specific position within the broader field of pyrazole chemistry, representing an example of functionalized aminopyrazole derivatives that extend beyond the basic heterocyclic framework. Pyrazole chemistry encompasses a vast array of compounds, with the pyrazole ring serving as a fundamental building block in numerous pharmaceutical and agrochemical applications. The compound's position within this field is defined by its dual nature as both an aminopyrazole derivative and a substituted amine, bridging multiple areas of heterocyclic and amino chemistry.
Within the context of pyrazole chemistry, this compound represents an example of structural elaboration that maintains the core pyrazole functionality while introducing additional chemical features through substitution. Pyrazole and its derivatives are known to exhibit significant biological and pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, analgesic, antiviral, antimicrobial, antifungal, antiglycemic, antiamoebic, and antidepressive properties. The specific structural features of this compound position it as a potential candidate for exploring these various biological activities through structure-activity relationship studies.
The compound's relationship to other pyrazole derivatives can be understood through comparison with simpler aminopyrazole structures. While 3-aminopyrazole itself has the molecular formula C3H5N3 and serves as a fundamental building block, this compound represents a more complex derivative with additional substitution that may enhance its chemical and biological properties. Similarly, compared to 4-aminopyrazole derivatives, which have different substitution patterns and reactivity profiles, this compound offers a distinct set of chemical properties based on its 3-amino substitution pattern.
The broader significance of this compound within pyrazole chemistry relates to current trends in heterocyclic research, which emphasize the development of structurally diverse compounds for pharmaceutical and materials applications. Recent research has focused on the synthesis of fused pyrazole derivatives and the exploration of aminopyrazoles as precursors for more complex heterocyclic systems. This compound fits within this research trajectory as a functionalized aminopyrazole that could serve as a building block for further synthetic elaboration or as a target compound for biological evaluation.
The compound's position in pyrazole chemistry is also defined by synthetic accessibility and reactivity patterns characteristic of aminopyrazole derivatives. Aminopyrazoles are generally obtained through condensation reactions of hydrazines with appropriate electrophilic partners, and their reactivity is influenced by the presence of both the pyrazole ring system and the amino functional groups. The specific substitution pattern in this compound provides multiple sites for chemical modification and potential reactions, positioning it as a versatile intermediate within the broader landscape of pyrazole chemistry.
Properties
IUPAC Name |
N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-5-2-6(9-10)8-4-3-7/h2,5H,3-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMVEIKIZGKSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine is being explored as a potential lead compound for new drugs targeting infectious diseases and cancer. Its biological activities suggest that it may interact with various biological targets, which is essential for developing effective therapeutics. Preliminary studies indicate that this compound exhibits significant antitubercular activity, making it a candidate for further investigation in treating tuberculosis caused by Mycobacterium tuberculosis .
Case Studies in Drug Development
- Antitubercular Activity : Research has shown that pyrazole derivatives can be bactericidal against replicating Mtb and retain potency against clinical isolates. Structure-activity relationship (SAR) studies have identified potent compounds within this class that could lead to new treatments .
- Cancer Research : Pyrazole derivatives, including this compound, have been screened against various cancer cell lines. Initial findings suggest that these compounds may disrupt critical cellular processes in cancer cells, indicating their potential as anticancer agents .
Synthetic Chemistry
This compound serves as an important building block in synthetic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of more complex molecules.
Biological Buffering Agent
In biological research, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain pH levels within a specific range (6–8.5), which is crucial for various biochemical assays and cell culture experiments .
Chemical Reactivity and Modification
The compound exhibits notable chemical reactivity, allowing for functionalization to enhance its biological properties or create analogs for further study. Its structural features enable interactions with different biological targets, making it valuable in pharmacological research.
Key Reactions
Common reactions involving this compound include:
- Alkylation and Acylation : These reactions are essential for modifying the pyrazole ring to improve binding affinity to biological targets.
Potential Future Applications
Given its promising biological activities and versatility in synthetic chemistry, this compound holds potential for future applications in:
- Drug Design : Continued exploration may lead to the development of novel therapeutics targeting specific diseases.
- Chemical Biology : As a tool compound, it may facilitate the study of biochemical pathways and interactions within cells.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Pyrazole-Based Amines with Modified Side Chains
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₀H₁₄N₄
- Synthesis : Prepared via copper-catalyzed coupling of iodopyrazole with cyclopropanamine, yielding 17.9% .
- Key Differences: The pyridinyl substituent at position 1 and cyclopropylamine at position 4 introduce steric bulk and alter electronic properties compared to the aminoethyl group in the target compound. This derivative exhibits a melting point of 104–107°C and confirmed anti-HIV-1 activity in preliminary assays .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₄N₄
- Bioactivity : Demonstrated moderate binding affinity to viral envelope proteins in computational models, though in vitro efficacy remains unverified .
Macrocycle-Modified Polyamine Derivatives
Cyclen- and cyclam-based analogs (e.g., N-(2-aminoethyl)propane-1,3-diamine-substituted cyclam) share the aminoethyl motif but incorporate macrocyclic frameworks. These compounds show enhanced anti-HIV-1 activity due to improved host-cell entry inhibition, achieving IC₅₀ values in the low micromolar range . However, their synthesis requires phthaloyl protecting groups and multi-step purification, unlike the simpler pyrazole derivatives .
Functional Group Variations
- N-(3-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide: A non-pyrazole amine with a fluorinated aromatic ring. Its hydrophobic profile limits solubility in aqueous media, contrasting with the hydrophilic aminoethyl group in the target compound .
- 5-Amino-3-methyl-1-phenylpyrazole: Retains the pyrazole core but replaces the aminoethyl chain with a phenyl group.
Data Tables: Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Anti-HIV Activity: Aminoethyl-substituted pyrazoles (e.g., the target compound) demonstrate moderate inhibition of viral replication, but cyclam-based analogs with similar side chains show superior efficacy due to macrocycle-enhanced cellular uptake .
- Synthetic Challenges: The target compound’s aminoethyl group simplifies synthesis compared to macrocyclic derivatives, which require protective groups like phthaloyl . However, its yield and scalability are less optimized than phenyl- or pyridinyl-substituted analogs .
- Physicochemical Behavior: The aminoethyl chain increases water solubility, making it preferable for aqueous-phase reactions, whereas hydrophobic analogs (e.g., N-cyclopropyl derivatives) excel in lipid-rich environments .
Biological Activity
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, allowing it to interact with various biological targets. This article explores the biological activity of this compound, summarizing key findings from recent research, including synthesis methods, mechanisms of action, and therapeutic potentials.
The molecular formula of this compound is C6H10N4, with a molecular weight of approximately 142.17 g/mol. The compound features a pyrazole ring substituted with an aminoethyl group and a methyl group, enhancing its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
While detailed studies on the mechanism of action for this compound are scarce, similar compounds have been shown to inhibit key enzymes involved in disease processes. For instance, some pyrazole derivatives act as inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in cancer and neurodegenerative diseases . Understanding the specific interactions of this compound with biological targets remains an area for future research.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-Pot Reactions : Efficient synthesis can be performed using one-pot reactions involving readily available starting materials.
- Reflux Methods : Traditional reflux methods have been employed to facilitate the formation of the pyrazole ring and subsequent functionalization.
Case Studies
A review of literature reveals several studies exploring the biological activities of pyrazole derivatives:
Preparation Methods
Direct Amination of 1-Methyl-1H-pyrazol-3-amine with Ethylene Diamine
The most straightforward and commonly reported method for synthesizing N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine involves the nucleophilic substitution reaction of 1-methyl-1H-pyrazol-3-amine with ethylene diamine under controlled conditions. The reaction proceeds as follows:
- Starting materials: 1-methyl-1H-pyrazol-3-amine and ethylene diamine.
- Reaction conditions: Controlled temperature and solvent environment to facilitate nucleophilic attack of the amino group on the pyrazole ring.
- Post-reaction treatment: The crude product is typically treated with hydrochloric acid to form the dihydrochloride salt, improving stability and isolability.
This method yields the dihydrochloride salt of this compound, which has a molecular formula of C6H14Cl2N4 and a molecular weight of 213.11 g/mol. The salt form enhances handling safety and solubility for further applications.
| Parameter | Details |
|---|---|
| CAS Number | 1803587-64-5 |
| Molecular Formula | C6H14Cl2N4 |
| Molecular Weight | 213.11 g/mol |
| Key Reagents | 1-methyl-1H-pyrazol-3-amine, ethylene diamine |
| Salt Formation | Hydrochloric acid (HCl) |
| Product Form | Dihydrochloride salt |
Alkylation of Pyrazole Derivatives Using Protected 2-Bromoethylamine Derivatives
Another synthetic approach involves the alkylation of pyrazole derivatives with N-protected 2-bromoethylamine compounds, followed by deprotection to yield the free aminoethyl-substituted pyrazole. This method is especially useful for pyrazolo-fused heterocycles but is adaptable for simpler pyrazoles as well.
-
- Alkylation of 1-alkyl-3-methylpyrazolo derivatives with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione (a phthalimide-protected bromoethylamine) in acetonitrile.
- Use of cesium carbonate as a base to facilitate nucleophilic substitution.
- Refluxing the reaction mixture for extended periods (e.g., 48 hours) to achieve satisfactory conversion.
- Subsequent removal of the protective group (e.g., hydrazinolysis) to liberate the free aminoethyl group.
-
- Provides control over regioselectivity.
- Allows isolation of intermediate phthalimide derivatives for purification.
- Useful for synthesizing related pyrazolo-fused systems.
-
- The formation of isomeric mixtures (N1- and N2-alkylation) can occur, requiring chromatographic separation.
- Longer reaction times and multiple steps.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | 1-alkyl-3-methylpyrazolo + 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione, Cs2CO3, acetonitrile, reflux 48 h | Formation of phthalimide-protected intermediate |
| Deprotection | Hydrazine hydrate or other deprotection agent | Liberation of free aminoethyl group |
This approach has been elaborated in recent studies focusing on pyrazolo[4,3-c]pyrazole derivatives but is applicable to simpler pyrazole systems with appropriate modifications.
Direct Preparation from Primary Amines and Diketones
A novel and efficient method reported involves the direct synthesis of N-substituted pyrazoles from primary aliphatic amines and diketones without the need for pre-functionalized pyrazole precursors.
-
- Utilizes primary amines (such as ethylene diamine) as limiting reagents.
- Reaction proceeds under mild conditions without inorganic reagents or metal catalysts.
- Short reaction times with simple operational procedures.
- Suitable for a wide variety of N-substituted pyrazoles, including N-(2-aminoethyl) derivatives.
-
- Solvent, temperature, and reagent proportions are critical for yield optimization.
- Typical yields reported are moderate (around 40-50%) but acceptable given the simplicity and green chemistry aspects.
| Parameter | Details |
|---|---|
| Starting materials | Primary aliphatic amines, diketones |
| Reaction conditions | Mild temperature, no metals |
| Yield range | ~44% isolated yield (example case) |
| Advantages | Metal-free, short reaction time |
This method represents a practical alternative for the synthesis of this compound and related compounds, especially when metal contamination is a concern.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield/Notes |
|---|---|---|---|---|
| Direct amination with ethylene diamine | 1-methyl-1H-pyrazol-3-amine + ethylene diamine + HCl | Simple, direct, salt formation | Requires controlled conditions | High purity dihydrochloride salt |
| Alkylation with protected bromoethylamine | Pyrazole derivative + 2-(2-bromomethyl)-isoindole-1,3-dione + Cs2CO3, reflux | Regioselectivity, intermediate isolation | Isomer mixtures, longer reaction | Multi-step, moderate yields |
| Direct synthesis from primary amines and diketones | Primary amine + diketone, mild conditions, no metals | Metal-free, short reaction time | Moderate yields (~44%) | Green chemistry approach |
Research Findings and Practical Notes
- The direct amination method is the most widely used for preparing this compound due to its straightforwardness and scalability.
- Alkylation methods provide versatility for synthesizing more complex pyrazole derivatives but require careful control to avoid isomer formation and may involve longer reaction times.
- The novel metal-free method using primary amines and diketones is promising for sustainable synthesis, though yields may be lower compared to classical methods.
- Handling of the compound and intermediates requires caution due to potential skin and eye irritation; the dihydrochloride salt form improves safety and stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrazole derivatives are prepared using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., 17.9% yield reported for a structurally related pyrazole-amine) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of This compound confirmed post-synthesis?
- Methodology : Characterization relies on:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .
- HRMS (ESI) : To verify molecular weight (e.g., [M+H] peaks) .
- X-ray crystallography : For unambiguous confirmation of 3D structure, using programs like SHELXL for refinement .
Q. What analytical techniques are critical for assessing the purity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.44% purity reported for analogous pyrazole derivatives) . Thermal gravimetric analysis (TGA) can detect decomposition patterns, with sharp single-stage decomposition observed above 300°C for related amine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity or binding properties of This compound?
- Methodology : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry . For example, pyridylpyrazole derivatives have been studied using DFT to correlate calculated dipole moments with experimental spectroscopic data . Docking studies may predict interactions with biological targets, guided by crystallographic data .
Q. What strategies resolve contradictions in crystallographic data for pyrazole-amine derivatives?
- Methodology : Discrepancies in bond lengths/angles may arise from refinement software choices (e.g., SHELX vs. alternative programs). Cross-validation using multiple refinement algorithms and high-resolution datasets (≤1.0 Å) is critical . For twinned crystals, SHELXL’s twin refinement tools are recommended .
Q. How does the thermal stability of This compound influence its application in material science?
- Methodology : TGA-DSC analysis reveals decomposition kinetics and phase transitions. For instance, mustard oil gels with structurally similar N-(2-aminoethyl)-oleamide show sharp endothermic peaks at ~300°C, indicating mesophasic transitions . Such data inform solvent selection for high-temperature applications.
Q. What experimental approaches validate the biological activity of pyrazole-amine derivatives?
- Methodology : In vitro assays (e.g., antibacterial or anxiolytic activity) are guided by structural analogs. For example, 4-arylmethyl-1H-pyrazol-3-amines show antibacterial activity via MIC (minimum inhibitory concentration) testing . Dose-response curves and molecular dynamics simulations can link substituent effects (e.g., methyl vs. cyclopropyl groups) to bioactivity .
Q. How are purity discrepancies addressed when scaling up synthesis?
- Methodology : Batch-to-batch variability is mitigated using orthogonal purification methods:
- Chromatography : Gradient elution with ethyl acetate/hexane .
- Recrystallization : Solvent pairs like methanol/water for crystalline derivatives .
- Mass-directed purification : For trace impurities in complex matrices .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
